![molecular formula C13H18ClNO2 B1285173 Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride CAS No. 1158781-71-5](/img/structure/B1285173.png)
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, which can be introduced by oxidative coupling or SNAr reaction and removed by hydroxide or hydride reduction . Additionally, a novel compound with a nitrogen atom between two benzoxazol-2-yl groups was synthesized, and its conformers and tautomers were studied using ab initio calculations . These methods could potentially be adapted for the synthesis of "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride".
Molecular Structure Analysis
Structural analysis of related compounds includes X-ray diffraction analyses to determine the arrangement of atoms within a molecule . The study of different media's influence on the crystal structure of a compound provides insights into the possible conformations and interactions of "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride".
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the Diels–Alder reaction, which involves the addition of cyclopentadiene to a benzoquinone, followed by thermolysis that results in different products depending on the conditions . Another paper discusses the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction to synthesize dihydrobenzo[1,4]dioxine derivatives . These reactions could be relevant to the chemical reactions that "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from their molecular structure and the nature of their chemical bonds. For example, the synthesis and structural study of coordination compounds provide information on the ligand properties and potential reactivity . The study of O-Methyl derivatives of a benzazepin compound and their biological activities can give insights into the pharmacological properties and metabolic pathways that might be relevant for "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride" .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
Methods of Application
The compounds were synthesized and their antitumor activities were evaluated against three human cancer cell lines: HeLa, A549, and MCF-7 . The inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Results or Outcomes
Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . Compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Therefore, compound C27 could be developed as a potential antitumor agent .
Detection of Carcinogenic Lead
Specific Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide for the detection of carcinogenic lead .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not detailed in the source .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABFZPCDXEXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)
![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)
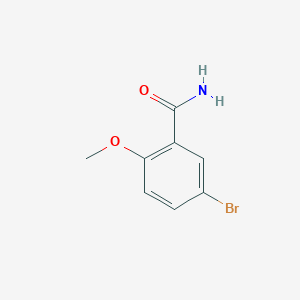
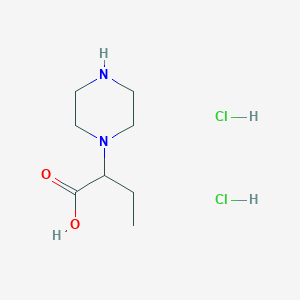
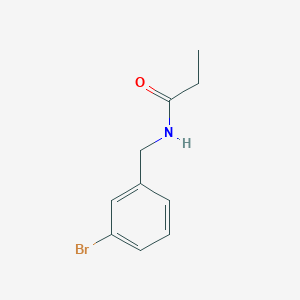
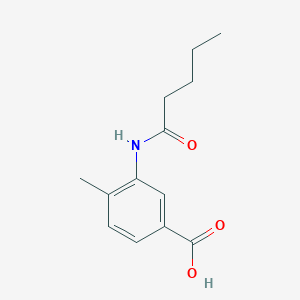
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
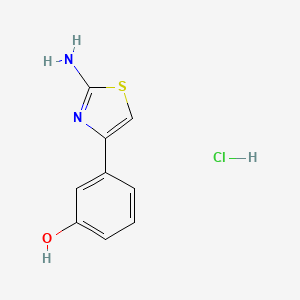
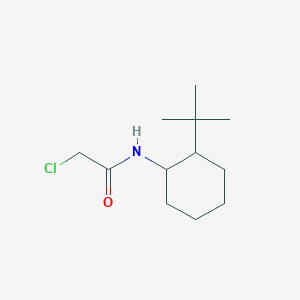
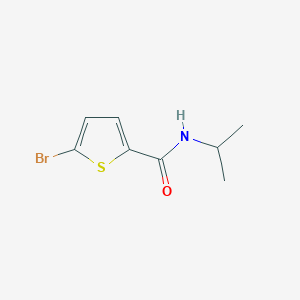
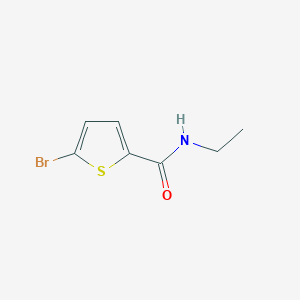
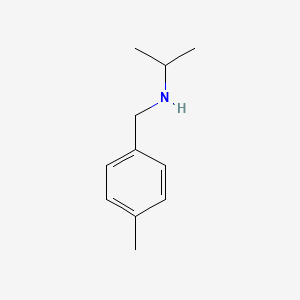
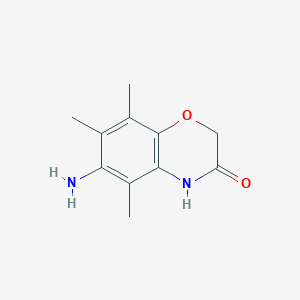
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)